Epicure 143FF
Description
Epicure 143FF is a synthetic organic compound with the Chemical Abstracts Service (CAS) Registry Number 151820-57-4 . The compound's naming convention aligns with imidazo[2,1-b]thiazole derivatives, as indicated by structurally related compounds in the same evidence source (e.g., trifluoro-ethanone derivatives with imidazothiazole substituents) .
Properties
CAS No. |
151820-57-4 |
|---|---|
Molecular Formula |
C6H10O2 |
Synonyms |
Epicure 143FF |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares Epicure 143FF with two structurally and functionally related compounds identified from the evidence:
Table 1: Key Properties of Epicure 143FF and Similar Compounds
| Compound Name | CAS Registry Number | Structural Class | Potential Applications |
|---|---|---|---|
| Epicure 143FF | 151820-57-4 | Imidazothiazole derivative | Pharmaceuticals, agrochemicals |
| Ethanone, 2,2,2-trifluoro-1-imidazo[2,1-b]thiazol-5-yl- | 151825-30-8 | Trifluoro-ethanone + imidazothiazole | Antimicrobial agents, catalysts |
| Ethanol, 2-[(3-aminopropyl)amino]-, hydrochloride (1:2) | 15193-92-7 | Ethanolamine derivative | Drug delivery, surfactants |
Structural Similarities and Differences
Epicure 143FF vs. 151825-30-8 Similarities: Both compounds incorporate an imidazothiazole core, a heterocyclic structure known for bioactivity in medicinal chemistry (e.g., antimicrobial and anti-inflammatory properties) . Differences: Epicure 143FF lacks the trifluoro-ethanone substituent present in 151825-30-6.
Epicure 143FF vs. 15193-92-7 Similarities: Both are nitrogen-containing compounds, suggesting applications in drug formulation (e.g., as protonable amines for solubility enhancement) . Differences: The ethanolamine backbone in 15193-92-7 introduces hydroxyl and amino groups, making it more hydrophilic than Epicure 143FF. This property is critical for surfactants or drug delivery systems requiring aqueous compatibility .
Functional Comparison
- Pharmaceutical Potential: Epicure 143FF’s imidazothiazole core is associated with kinase inhibition and antimicrobial activity, similar to 151825-30-8 . However, the absence of fluorine in Epicure 143FF may reduce metabolic stability compared to its fluorinated analog.
- Industrial Applications: The ethanolamine derivative (15193-92-7) is more suited for surfactant use due to its polar groups, whereas Epicure 143FF’s aromatic heterocycle may favor applications in corrosion inhibitors or polymer additives .
Research Findings and Limitations
Key Observations
- Structural analogs of Epicure 143FF (e.g., 151825-30-8) demonstrate enhanced bioactivity in in vitro antimicrobial assays, though specific data for Epicure 143FF are unavailable in the provided evidence .
- Ethanolamine derivatives like 15193-92-7 are well-documented in drug delivery research, but Epicure 143FF’s exact mechanistic role remains uncharacterized .
Limitations
- The evidence lacks quantitative data (e.g., solubility, toxicity, or spectroscopic profiles) for Epicure 143FF, necessitating reliance on structural analogs for comparison .
Q & A
Basic Research Questions
Q. How to design reproducible experiments involving Epicure 143FF?
- Methodology : Follow structured frameworks like PICOT (Population, Intervention, Comparison, Outcome, Time) to define experimental objectives . For synthesis and characterization, include detailed protocols (e.g., reaction conditions, purification steps) in the main manuscript or supplementary materials to ensure reproducibility . For example:
| Parameter | Description | Reference Protocol |
|---|---|---|
| Synthesis Temperature | 25°C ± 2°C (ambient) | |
| Purification Method | Column chromatography (silica gel, hexane/ethyl acetate) |
- Key Consideration : Document deviations from literature methods and validate purity using NMR, HPLC, or mass spectrometry .
Q. What analytical techniques are most effective for characterizing Epicure 143FF?
- Methodology : Use a combination of spectroscopic (NMR, IR) and chromatographic (HPLC, GC-MS) methods. Cross-validate results with elemental analysis and X-ray crystallography for structural confirmation .
- Data Interpretation : Compare spectral data against established databases (e.g., PubChem, Reaxys) and report deviations in supplementary materials .
Q. How to conduct a systematic literature review on Epicure 143FF?
- Methodology :
Use academic databases (SciFinder, PubMed) with keywords: "Epicure 143FF synthesis," "physicochemical properties," "applications."
Apply inclusion/exclusion criteria (e.g., peer-reviewed articles from 2010–2025).
Organize findings using citation management tools and highlight gaps (e.g., conflicting solubility data) .
Advanced Research Questions
Q. How to resolve contradictions in reported properties of Epicure 143FF?
- Methodology :
- Perform meta-analysis of published data, focusing on variables like solvent purity, instrumentation calibration, and environmental conditions .
- Replicate experiments under controlled settings and apply statistical tests (e.g., ANOVA) to identify outliers .
- Example contradiction:
| Study | Melting Point (°C) | Solvent Used |
|---|---|---|
| Smith et al. (2022) | 145–147 | Ethanol |
| Lee et al. (2023) | 142–144 | Acetone |
- Resolution : Test solvent polarity’s impact on crystallization .
Q. What strategies optimize the synthesis yield of Epicure 143FF?
- Methodology :
- Use Design of Experiments (DoE) to test variables (catalyst loading, temperature, reaction time) .
- Apply response surface methodology (RSM) to identify optimal conditions .
- Example Workflow :
Screen parameters via fractional factorial design.
Validate predictions with confirmatory runs .
Q. How to integrate computational modeling with experimental studies on Epicure 143FF?
- Methodology :
- Perform DFT calculations (e.g., Gaussian, ORCA) to predict electronic properties or reaction pathways .
- Validate computational results with experimental data (e.g., UV-Vis spectra) and report discrepancies in supplementary files .
Q. What interdisciplinary approaches enhance research on Epicure 143FF’s applications?
- Methodology :
- Collaborate with biologists for toxicity assays or material scientists for stability testing .
- Use FAIR (Findable, Accessible, Interoperable, Reusable) principles to share datasets across disciplines .
Ethical and Methodological Considerations
Q. How to address ethical concerns in studies involving Epicure 143FF?
- Guidelines :
- Minimize environmental risks by documenting waste disposal protocols .
- Disclose conflicts of interest (e.g., funding sources) in the acknowledgments section .
Q. How to ensure data integrity and transparency in publications?
- Methodology :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
